molecular formula C16H22O4 B10767167 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid

3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid

Cat. No.: B10767167
M. Wt: 278.34 g/mol
InChI Key: AXODOWFEFKOVSH-INIZCTEOSA-N
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Description

3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid, also known as Trolox, is a water-soluble analog of vitamin E. This compound is widely recognized for its potent antioxidant properties, which make it valuable in various scientific and industrial applications. Trolox is commonly used as a standard in antioxidant assays to measure the antioxidant capacity of different substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetramethylhydroquinone.

    Cyclization: This intermediate undergoes cyclization with acetic anhydride to form 2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.

    Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 6-position.

    Carboxylation: Finally, the propanoic acid side chain is introduced through a carboxylation reaction.

Industrial Production Methods

In industrial settings, the production of Trolox is optimized for large-scale synthesis. This involves:

    Batch Processing: Utilizing batch reactors to control reaction conditions precisely.

    Purification: Employing crystallization and recrystallization techniques to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard in antioxidant assays to evaluate the antioxidant capacity of various compounds.

    Biology: Investigated for its role in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the formulation of cosmetics and food products to enhance their antioxidant properties.

Mechanism of Action

The antioxidant activity of 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid is primarily due to its ability to scavenge free radicals. It donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Vitamin E (α-Tocopherol): Another potent antioxidant, but less water-soluble compared to Trolox.

    Ascorbic Acid (Vitamin C): A water-soluble antioxidant with different mechanisms of action.

    Glutathione: A tripeptide with antioxidant properties, but with a different structure and function.

Uniqueness

3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid is unique due to its water solubility and potent antioxidant activity, making it versatile for various applications where other antioxidants might not be as effective.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

3-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]propanoic acid

InChI

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)/t16-/m0/s1

InChI Key

AXODOWFEFKOVSH-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC(=O)O)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C

Origin of Product

United States

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